(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al
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Overview
Description
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al is a synthetic derivative of cholesterol This compound is characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) protecting group attached to the hydroxyl group at the 3-position of the cholesterol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al typically involves the protection of the hydroxyl group at the 3-position of cholesterol. The process begins with the reaction of cholesterol with tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction proceeds at room temperature or slightly elevated temperatures to yield the desired protected compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group at the 24-position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS protecting group can be removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-oic acid.
Reduction: (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol.
Substitution: Cholesterol.
Scientific Research Applications
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules, particularly in the preparation of steroid derivatives.
Medicinal Chemistry: Investigated for its potential role in drug development, particularly in the design of cholesterol-lowering agents and other therapeutic compounds.
Biological Studies: Used in studies related to cholesterol metabolism and its impact on cellular functions.
Industrial Applications: Employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al is primarily related to its role as a cholesterol derivative. The compound can interact with various enzymes and receptors involved in cholesterol metabolism. The TBDMS protecting group provides stability to the molecule, allowing it to be used in various synthetic and biological applications without undergoing premature degradation.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, which lacks the TBDMS protecting group.
(3beta)-3-Hydroxychol-5-en-24-al: Similar structure but without the TBDMS group.
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-oic acid: An oxidized form of the compound.
Uniqueness
The presence of the TBDMS protecting group in (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al provides unique stability and reactivity characteristics. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research.
Properties
Molecular Formula |
C30H52O2Si |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal |
InChI |
InChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,19,21,23-27H,9-10,12-18,20H2,1-8H3 |
InChI Key |
SJKYBZKXRMDCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
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